molecular formula C12H8N4O4 B2580194 8-Carbamoyl-4-(furan-2-yl)imidazo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 2470437-91-1

8-Carbamoyl-4-(furan-2-yl)imidazo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2580194
CAS No.: 2470437-91-1
M. Wt: 272.22
InChI Key: VXEBBBZQETVUFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Carbamoyl-4-(furan-2-yl)imidazo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that features an imidazo[1,5-a]pyrimidine core with a furan ring and carbamoyl and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Carbamoyl-4-(furan-2-yl)imidazo[1,5-a]pyrimidine-2-carboxylic acid typically involves multicomponent reactions (MCRs) that allow for the efficient construction of the heterocyclic core. One common method involves the reaction of 5-aminoimidazole-4-carbonitrile with tert-butyl isocyanide and propargylic aldehydes in the presence of iodine in tetrahydrofuran (THF) at room temperature . This method enables the formation of the imidazo[1,5-a]pyrimidine ring system through an intramolecular rearrangement.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

8-Carbamoyl-4-(furan-2-yl)imidazo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbamoyl group can be reduced to form amine derivatives.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) for forming acyl chlorides, followed by reaction with alcohols or amines.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Ester or amide derivatives.

Scientific Research Applications

8-Carbamoyl-4-(furan-2-yl)imidazo[1,5-a]pyrimidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Carbamoyl-4-(furan-2-yl)imidazo[1,5-a]pyrimidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the imidazo[1,5-a]pyrimidine core allows for interactions with nucleic acids and proteins, potentially leading to inhibition of enzymatic activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    8-Carbamoyl-4-(3-R-phenyl)-2-methyl-1,4-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate: A calcium antagonist.

    2,7-di(1H-indol-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile: Exhibits antioxidant activity.

    3-(((3-bromo-5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide: Inhibits CDK2.

Uniqueness

8-Carbamoyl-4-(furan-2-yl)imidazo[1,5-a]pyrimidine-2-carboxylic acid is unique due to the presence of the furan ring, which imparts distinct electronic properties and potential for additional functionalization. This makes it a versatile scaffold for the development of novel compounds with diverse biological activities.

Properties

IUPAC Name

8-carbamoyl-4-(furan-2-yl)imidazo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O4/c13-10(17)9-11-15-6(12(18)19)4-7(16(11)5-14-9)8-2-1-3-20-8/h1-5H,(H2,13,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEBBBZQETVUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NC3=C(N=CN23)C(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.